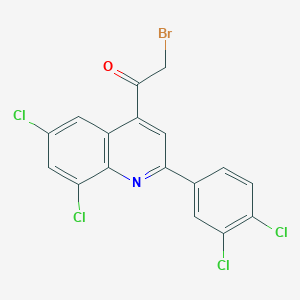
2-Bromo-1-(6,8-dichloro-2-(3,4-dichlorophenyl)quinolin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(6,8-dichloro-2-(3,4-dichlorophenyl)quinolin-4-yl)ethanone is a complex organic compound characterized by its quinoline core structure substituted with multiple halogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(6,8-dichloro-2-(3,4-dichlorophenyl)quinolin-4-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(6,8-dichloro-2-(3,4-dichlorophenyl)quinolin-4-yl)ethanone undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Bromine and Chlorine: Used for halogenation reactions.
Palladium Catalysts: Employed in cross-coupling reactions.
Acidic and Basic Catalysts: Used in condensation and substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(6,8-dichloro-2-(3,4-dichlorophenyl)quinolin-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-microbial properties.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and DNA.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(6,8-dichloro-2-(3,4-dichlorophenyl)quinolin-4-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to altered cellular functions and potentially therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2,6-dichloroaniline: Shares similar halogenation patterns but differs in its core structure.
Benzene, 2-bromo-1,4-dichloro-: Another halogenated aromatic compound with different applications.
Uniqueness
2-Bromo-1-(6,8-dichloro-2-(3,4-dichlorophenyl)quinolin-4-yl)ethanone is unique due to its specific quinoline core and multiple halogen substitutions, which confer distinct electronic and steric properties, making it valuable for specialized applications in medicinal and material sciences.
Eigenschaften
CAS-Nummer |
25840-28-2 |
|---|---|
Molekularformel |
C17H8BrCl4NO |
Molekulargewicht |
464.0 g/mol |
IUPAC-Name |
2-bromo-1-[6,8-dichloro-2-(3,4-dichlorophenyl)quinolin-4-yl]ethanone |
InChI |
InChI=1S/C17H8BrCl4NO/c18-7-16(24)10-6-15(8-1-2-12(20)13(21)3-8)23-17-11(10)4-9(19)5-14(17)22/h1-6H,7H2 |
InChI-Schlüssel |
ASQQHTXKJASBFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=NC3=C(C=C(C=C3Cl)Cl)C(=C2)C(=O)CBr)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


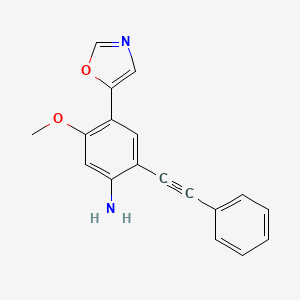
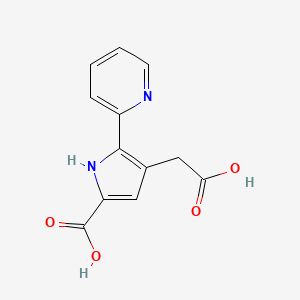
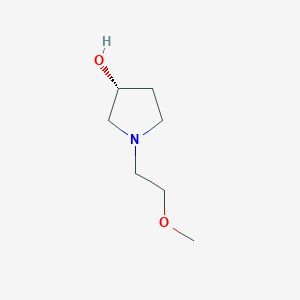
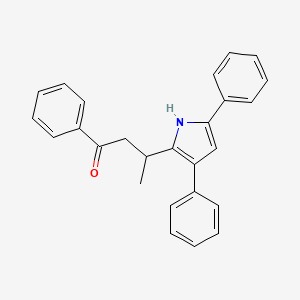
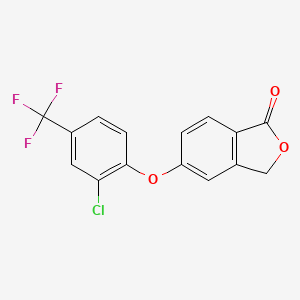
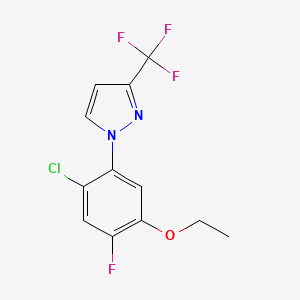




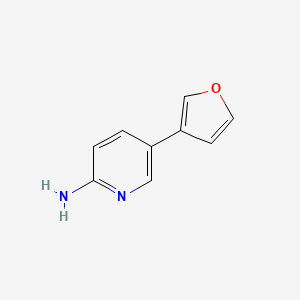
![(6-Chloro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12884424.png)
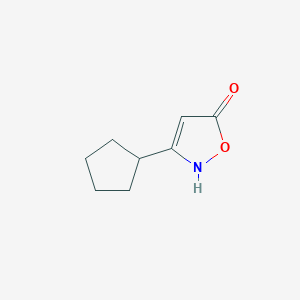
![3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884435.png)
